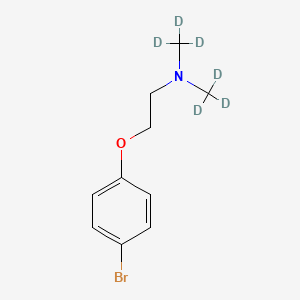

2-(4-Bromophenoxy)-N,N-dimethylethylamine-d6

Descripción general

Descripción

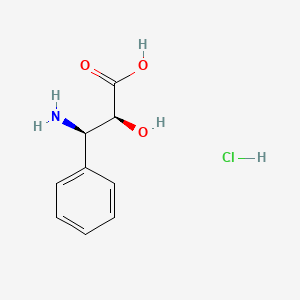

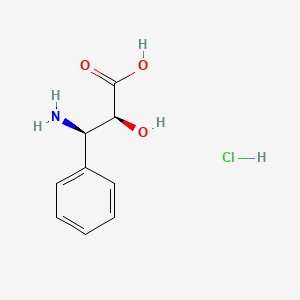

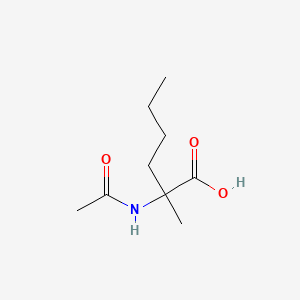

“2-(4-Bromophenoxy)-N,N-dimethylethylamine-d6” is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is used as a pharmaceutical intermediate .

Synthesis Analysis

The compound “this compound” was synthesized in a good yield and characterized by different spectroscopic techniques (1 H, 13 CNMR, and LC-MS) and finally, the structure was confirmed by X-ray diffraction (XRD) studies .Molecular Structure Analysis

The molecular formula of “this compound” is C11H13BrO2. The average mass is 257.124 Da and the monoisotopic mass is 256.009888 Da .Aplicaciones Científicas De Investigación

Metabolism Studies

In a study on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive phenethylamine, 2-(4-Bromo-2,5-dimethoxyphenyl)-ethanol and other metabolites were identified, suggesting multiple metabolic pathways in rats (Kanamori et al., 2002).

Chemical Synthesis and Properties

A study on estrogenic and antiestrogenic activities of tamoxifen analogues, including those with a 2-(4-phenoxy)phenoxy-N,N-dimethylethylamine structure, demonstrated a range of receptor binding affinities and biological activities (Ruenitz et al., 1982).

Antioxidant Activity

2,6-Bis (1.1-dimethylethyl)-4-methylphenol (BHT), a related compound, was found to exhibit significant antioxidant activity in a study involving a halophyte plant (Bouftira et al., 2007).

Polymerization Processes

A study on azobenzene-based initiators for atom transfer radical polymerization, including 2-bromopropionic acid 4-[4-(2-bromopropionyloxy)phenylazo]phenyl ester, revealed insights into the polymerization process and molecular properties of the resulting polymers (Wang et al., 2005).

Reaction Kinetics

Research on the reaction kinetics of synthesizing 2-Azido-N,N-dimethylethylamine Hydrochloride showed the reaction to be second-order with specific rate constants and activation energy, highlighting its potential as a liquid fuel replacement (Li Gang, 2013).

Drug Quantification

A study focused on synthesizing 13C6-labelled phenethylamine derivatives for drug quantification in biological samples, providing a method for accurate drug monitoring and analysis (Karlsen et al., 2014).

Radical Formation in Treatment of Poisoning

Investigation into 4-Dimethylaminophenol (DMAP), a treatment for cyanide poisoning, identified the formation of 4-(N,N-dimethylamino) phenoxyl radical and its properties, contributing to understanding the treatment's mechanism (Eyer & Lengfelder, 1984).

Safety and Hazards

Mecanismo De Acción

Target of Action

Related compounds such as 2-(4-bromophenoxy)acetohydrazide have been shown to interact with metal ions like ni(ii) to form coordination compounds

Mode of Action

It’s worth noting that related compounds, such as 2-(4-bromophenoxy)acetohydrazide, have been shown to form coordination compounds with ni(ii) ions . The compound acts as a bidentate ligand, coordinating through the carbonyl oxygen atom and the amine nitrogen . This could potentially influence the activity of metal-dependent enzymes or other biological processes.

Propiedades

IUPAC Name |

2-(4-bromophenoxy)-N,N-bis(trideuteriomethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO/c1-12(2)7-8-13-10-5-3-9(11)4-6-10/h3-6H,7-8H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOVOYJFCKMYLHQ-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCOC1=CC=C(C=C1)Br)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrrolo[1,2-a]pyrazin-1(2H)-one, hexahydro-7-mercapto-4-methyl-, [4R-(4-alpha-,7-alpha-,8a-ba-)]- (9](/img/no-structure.png)

![[6-[Bis(4-methoxyphenyl)phenylmethoxy]hexyl]-carbamic Acid 2-[(2-Hydroxyethyl)sulfonyl]ethyl Ester](/img/structure/B587454.png)

![4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3 Uracil](/img/structure/B587459.png)